molecular formula C8H8N2O5 B1585232 4-Methoxy-3,5-dinitrotoluene CAS No. 29455-11-6

4-Methoxy-3,5-dinitrotoluene

Cat. No.: B1585232
CAS No.: 29455-11-6
M. Wt: 212.16 g/mol
InChI Key: HVNUPXQONRHUOX-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Methoxy-3,5-dinitrotoluene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with oxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates . These interactions are crucial for the oxidative denitration and subsequent ring-fission processes. The compound’s interaction with these enzymes highlights its role in biochemical pathways involving nitro-substituted aromatic compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on carcinoma cell lines, indicating its potential impact on cell viability and proliferation . The compound’s ability to modulate gene expression and cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as oxygenases, facilitating oxidative denitration . This interaction leads to the activation or inhibition of these enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. These studies highlight the importance of dosage regulation in the use of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of nitro-substituted aromatic compounds. The compound interacts with enzymes such as oxygenases, which facilitate its oxidative denitration and subsequent breakdown . These interactions affect metabolic flux and metabolite levels, underscoring the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity and its impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in biochemical pathways.

Preparation Methods

The synthesis of 4-Methoxy-3,5-dinitrotoluene typically involves the nitration of 4-Methylanisole. The process includes the following steps :

    Nitration Reaction: 4-Methylanisole is treated with a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 and 5 positions of the aromatic ring.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as toluene, to obtain the desired compound with high purity.

Industrial production methods may involve similar nitration processes but are scaled up and optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Methoxy-3,5-dinitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of corresponding phenoxide derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and oxidizing agents. Major products formed from these reactions include amino derivatives, phenoxide derivatives, and carboxylic acids .

Scientific Research Applications

4-Methoxy-3,5-dinitrotoluene has several scientific research applications:

Comparison with Similar Compounds

4-Methoxy-3,5-dinitrotoluene can be compared with other nitroaromatic compounds, such as:

    2,4-Dinitrotoluene: Similar in structure but with nitro groups at different positions, leading to different reactivity and applications.

    2,6-Dinitrotoluene: Another isomer with distinct chemical properties and uses.

    4-Nitroanisole: Lacks the second nitro group, resulting in different chemical behavior and applications.

Properties

IUPAC Name

2-methoxy-5-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNUPXQONRHUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293473
Record name 2,6-Dinitro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29455-11-6
Record name 29455-11-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89790
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dinitro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3,5-dinitrotoluene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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